molecular formula C21H24N6O B2674611 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1396812-75-1

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2674611
CAS No.: 1396812-75-1
M. Wt: 376.464
InChI Key: YIDBZHCWMSALQN-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines was synthesized, focusing on ligands for the histamine H4 receptor (H4R), which showed potential anti-inflammatory and antinociceptive activities in models. These findings suggest the compound's relevance in developing treatments for inflammatory diseases and pain management (Altenbach et al., 2008).

Insecticidal Properties

Research on heterocycles incorporating a thiadiazole moiety, derived from similar compounds, demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application highlights the potential of such compounds in agricultural pest management (Fadda et al., 2017).

Antimicrobial Activity

Compounds with a similar structure have been synthesized and evaluated for antimicrobial properties, showing effectiveness against various microorganisms. This research suggests the compound's utility in developing new antimicrobial agents (Bondock et al., 2008).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insights into their molecular conformation, which is essential for understanding the interaction with biological targets. This information is crucial for the rational design of more potent and selective drugs (Subasri et al., 2017).

Peripheral Benzodiazepine Receptor Ligands

The synthesis and evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands, alongside a 3D-QSAR investigation, indicated their potential in modulating steroid biosynthesis in C6 glioma cells. This research offers a pathway to developing therapeutic agents targeting PBR (Selleri et al., 2005).

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(16-25-8-4-5-9-25)24-19-14-20(23-17-22-19)27-12-10-26(11-13-27)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBZHCWMSALQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.